8-Chloronaphthalene-2-carboxaldehyde
Overview
Description
8-Chloronaphthalene-2-carboxaldehyde is a chemical compound with the molecular formula C11H7ClO. It is a derivative of naphthalene, where a chlorine atom is substituted at the 8th position and an aldehyde group is present at the 2nd position. This compound is known for its applications in organic synthesis and material science .
Preparation Methods
Synthetic Routes and Reaction Conditions
8-Chloronaphthalene-2-carboxaldehyde can be synthesized through various methods. One common synthetic route involves the chlorination of naphthalene followed by formylation. The chlorination step typically uses chlorine gas in the presence of a catalyst such as iron(III) chloride. The formylation step can be achieved using the Vilsmeier-Haack reaction, which involves the reaction of the chlorinated naphthalene with a mixture of dimethylformamide (DMF) and phosphorus oxychloride (POCl3) .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale chlorination and formylation processes. These processes are optimized for high yield and purity, often using continuous flow reactors and advanced purification techniques .
Chemical Reactions Analysis
Types of Reactions
8-Chloronaphthalene-2-carboxaldehyde undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form 8-chloronaphthalene-2-carboxylic acid.
Reduction: Reduction reactions can convert the aldehyde group to an alcohol group, forming 8-chloronaphthalene-2-methanol.
Substitution: The chlorine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Nucleophiles like sodium methoxide (NaOCH3) or sodium ethoxide (NaOEt) can be used for substitution reactions.
Major Products Formed
Oxidation: 8-Chloronaphthalene-2-carboxylic acid.
Reduction: 8-Chloronaphthalene-2-methanol.
Substitution: Various substituted naphthalene derivatives depending on the nucleophile used.
Scientific Research Applications
8-Chloronaphthalene-2-carboxaldehyde has diverse applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: It can be used in the study of biochemical pathways and as a probe in molecular biology experiments.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals
Mechanism of Action
The mechanism of action of 8-chloronaphthalene-2-carboxaldehyde involves its reactivity due to the presence of both the chlorine atom and the aldehyde group. The aldehyde group is highly reactive and can undergo various nucleophilic addition reactions. The chlorine atom can participate in electrophilic aromatic substitution reactions, making the compound versatile in organic synthesis .
Comparison with Similar Compounds
Similar Compounds
8-Bromonaphthalene-2-carboxaldehyde: Similar structure but with a bromine atom instead of chlorine.
8-Fluoronaphthalene-2-carboxaldehyde: Contains a fluorine atom instead of chlorine.
8-Iodonaphthalene-2-carboxaldehyde: Contains an iodine atom instead of chlorine.
Uniqueness
8-Chloronaphthalene-2-carboxaldehyde is unique due to the specific reactivity imparted by the chlorine atom. Chlorine is less reactive than bromine and iodine but more reactive than fluorine, providing a balance of stability and reactivity that is useful in various chemical reactions .
Properties
IUPAC Name |
8-chloronaphthalene-2-carbaldehyde | |
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H7ClO/c12-11-3-1-2-9-5-4-8(7-13)6-10(9)11/h1-7H | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GRUYQFNEGHZJJH-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=C(C=C2)C=O)C(=C1)Cl | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H7ClO | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00704793 | |
Record name | 8-Chloronaphthalene-2-carbaldehyde | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00704793 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
190.62 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
904922-97-0 | |
Record name | 8-Chloronaphthalene-2-carbaldehyde | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00704793 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.